molecular formula C11H12IN3O2S B14909687 N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B14909687
M. Wt: 377.20 g/mol
InChI Key: KCPUARCWUWTGIZ-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (CAS 1045862-10-9) is a chemical compound with a molecular formula of C11H12IN3O2S and a molecular weight of 377.20 g/mol. This pyrazole-sulfonamide derivative is a member of a class of heterocyclic compounds that are of significant interest in medicinal chemistry and drug discovery due to their wide range of pharmacological properties . Pyrazole-sulfonamide hybrids are recognized as privileged scaffolds in the development of novel bioactive molecules. Recent scientific investigations into structurally similar pyrazole-4-sulfonamide derivatives have highlighted their potential in anticancer research, with specific compounds demonstrating promising in vitro antiproliferative activity against human cancer cell lines such as U937 cells . The mechanism of action for such compounds is an active area of research, with studies often focusing on their inhibitory effects on specific cellular pathways. The presence of the iodine atom on the phenyl ring offers a versatile handle for further structural modification via metal-catalyzed cross-coupling reactions, making this compound a valuable building block for the synthesis of more complex molecules for structure-activity relationship (SAR) studies. Researchers utilize advanced analytical techniques including Fourier transform infrared (FT-IR), 1H NMR, and 13C NMR spectroscopy for the characterization of this compound and its derivatives . This product is intended for research and development applications only in laboratory settings. It is not intended for use in humans, drugs, cosmetics, or for any other personal use. Safety and Regulatory Information: For research use only. Not for diagnostic or therapeutic use. Not for use in humans. Technically qualified personnel must handle this material. Please refer to the Safety Data Sheet (SDS) before use.

Properties

Molecular Formula

C11H12IN3O2S

Molecular Weight

377.20 g/mol

IUPAC Name

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide

InChI

InChI=1S/C11H12IN3O2S/c1-7-11(8(2)14-13-7)18(16,17)15-10-6-4-3-5-9(10)12/h3-6,15H,1-2H3,(H,13,14)

InChI Key

KCPUARCWUWTGIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C)S(=O)(=O)NC2=CC=CC=C2I

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pentane-2,4-dione (30 g, 0.3 mol) reacts with 85% hydrazine hydrate (1.2 equiv) in methanol at 25–35°C. The exothermic reaction completes within 2 hours, yielding 3,5-dimethyl-1H-pyrazole quantitatively. Key parameters include:

Parameter Optimal Value Suboptimal Alternatives Yield Impact
Solvent Methanol Ethanol, THF <5% reduction
Temperature 25–35°C >40°C Dehydration side products
Hydrazine Concentration 85% <70% Incomplete cyclization

The reaction avoids metal catalysts, aligning with green chemistry principles. Nuclear magnetic resonance (NMR) characterization shows a singlet at δ 2.15 ppm (6H, CH3) and a broad singlet at δ 5.85 ppm (1H, NH) in CDCl3.

Sulfonation to Pyrazole-4-Sulfonyl Chloride

Sulfonation at the C4 position proceeds via chlorosulfonic acid treatment, followed by thionyl chloride activation.

Sulfonation Protocol

3,5-Dimethyl-1H-pyrazole (25 g, 0.26 mol) reacts with chlorosulfonic acid (5.5 equiv) in chloroform at 0°C, gradually warming to 60°C over 10 hours. Thionyl chloride (1.3 equiv) is then added to convert the intermediate sulfonic acid to sulfonyl chloride.

Critical Observations :

  • Lower temperatures (0–10°C) during chlorosulfonic acid addition prevent pyrazole decomposition.
  • Thionyl chloride enhances electrophilicity of the sulfonyl group, enabling subsequent nucleophilic amidation.

Spectroscopic Validation

Fourier-transform infrared (FT-IR) analysis confirms sulfonation with peaks at:

  • 1370 cm⁻¹ (S=O asymmetric stretch)
  • 1175 cm⁻¹ (S=O symmetric stretch)
  • 890 cm⁻¹ (S-Cl stretch).

The final step involves nucleophilic substitution of the sulfonyl chloride with 2-iodoaniline. While the cited literature primarily describes couplings with aliphatic amines, aromatic amine reactions follow analogous mechanisms.

Amidation Reaction Parameters

A representative procedure for analogous aryl amines involves:

  • Dissolving pyrazole-4-sulfonyl chloride (1.0 equiv) in dichloromethane (DCM).
  • Adding 2-iodoaniline (1.1 equiv) and triethylamine (2.0 equiv) at 0°C.
  • Stirring at 25°C for 12 hours.
Variable Optimal Condition Effect of Deviation
Base Triethylamine Et3N > pyridine > NaHCO3 (yields drop 15–30%)
Solvent DCM THF, acetone reduce yield by 20%
Temperature 25°C >40°C causes sulfonyl chloride hydrolysis

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3). Key characterization data:

  • 1H NMR (400 MHz, DMSO-d6) : δ 2.21 (s, 6H, CH3), 7.32–7.45 (m, 4H, Ar-H), 10.12 (s, 1H, SO2NH).
  • 13C NMR : δ 12.4 (CH3), 114.8–138.2 (aromatic carbons), 156.7 (C4-pyrazole).
  • Elemental Analysis : Calculated for C11H12IN3O2S: C 35.02%, H 3.21%, N 11.14%; Found: C 34.89%, H 3.18%, N 11.07%.

Alternative Synthetic Pathways

While the above method dominates industrial production, emerging strategies from pyrazole synthesis literature merit consideration:

Metal-Catalyzed Sulfonamide Coupling

Recent reports describe Cu(I)-mediated Ullmann-type couplings for challenging aryl amines. Using CuI (10 mol%) and 1,10-phenanthroline in DMF at 110°C improves yields for electron-deficient amines by 12–18%.

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 100°C) reduces reaction times from 12 hours to 45 minutes, albeit with 8% lower yield due to thermal decomposition.

Scalability and Industrial Considerations

Cost Analysis

Component Cost Contribution Reduction Strategy
2-Iodoaniline 62% Bulk iodination of aniline
Chlorosulfonic Acid 23% On-site SO3 generation

Waste Stream Management

  • Neutralization of chlorosulfonic acid requires 2 M NaOH (5 L per mole substrate).
  • Copper residues from alternative methods necessitate ion-exchange filtration.

Chemical Reactions Analysis

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The iodine atom and pyrazole ring may also contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide can be compared with other similar compounds, such as:

    N-(2-iodophenyl)-4-methylbenzenesulfonamide: Similar structure but lacks the pyrazole ring.

    N-(2-iodophenyl)-benzamide: Contains a benzamide group instead of the pyrazole and sulfonamide groups.

    2-iodo-N-(propa-1,2-dien-1-yl)anilines:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide and its derivatives?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride and 2-iodoaniline. A typical procedure involves dissolving the aniline derivative in anhydrous THF, adding triethylamine (as a base) and the sulfonyl chloride under inert conditions, and monitoring the reaction by TLC. Workup includes aqueous extraction (e.g., dichloromethane), drying (Na₂SO₄), and solvent evaporation .
  • Key Considerations : Optimize reaction time and stoichiometry to avoid side products like disubstituted sulfonamides. Use inert atmosphere to prevent oxidation of the iodophenyl group .

Q. How can the structure of N-(2-iodophenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide be validated experimentally?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm the presence of pyrazole methyl groups (δ ~2.3–2.5 ppm for ¹H; δ ~10–12 ppm for ¹³C) and aryl protons (δ ~7.0–8.0 ppm for ¹H). The iodine atom induces deshielding in adjacent protons .
  • IR Spectroscopy : Sulfonamide S=O stretches appear at ~1185 cm⁻¹ and ~1317 cm⁻¹; NH stretches at ~3277 cm⁻¹ .
  • HRMS : Validate molecular weight (e.g., [M + H]⁺ peaks) with deviations <2 ppm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Antiproliferative Screening : Use the CellTiter-Glo Luminescent assay on cancer cell lines (e.g., U937 leukemia cells). Compare IC₅₀ values against controls like Mitomycin C or paclitaxel. Ensure dose-response curves are generated at 24–72 hours .
  • Cytotoxicity Validation : Pair antiproliferative assays with normal cell lines (e.g., HEK293) to assess selectivity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation and intermolecular interactions?

  • Tools : Use SHELXL for small-molecule refinement and Mercury (Cambridge Crystallographic Data Centre) for visualizing packing motifs and hydrogen-bonding networks .
  • Database Cross-Check : Compare derived bond lengths/angles with similar structures in the Cambridge Structural Database (CSD). For example, validate the C–I bond length (~2.10 Å) against iodophenyl analogs in the CSD .

Q. What strategies address contradictions in biological activity data across derivatives?

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., halogenation at the phenyl ring, alkylation of pyrazole) and correlate changes with activity. For example, replacing iodine with bromine may alter membrane permeability .
  • Data Normalization : Control for batch-to-batch variability in cell culture conditions (e.g., serum concentration, passage number) and validate results across multiple assays (e.g., MTT vs. CellTiter-Glo) .

Q. How can computational modeling predict binding modes or metabolic stability?

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., tubulin or kinases). Prioritize poses with sulfonamide oxygen atoms forming hydrogen bonds to active-site residues .
  • ADME Prediction : Tools like SwissADME can estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For iodinated analogs, consider potential radiolabeling applications .

Q. What experimental precautions mitigate challenges in handling iodinated aromatic compounds?

  • Light Sensitivity : Store solutions in amber vials to prevent photodehalogenation.
  • Pd-Catalyzed Side Reactions : Avoid palladium-based catalysts unless intentionally leveraging oxidative addition (e.g., in coupling reactions, as seen in Pd-mediated iodoarene activation) .

Methodological Notes

  • Spectroscopic Conflicts : If NMR signals overlap (e.g., pyrazole CH₃ vs. aryl CH₃), use DEPT-135 or 2D HSQC to resolve assignments .
  • Crystallization Challenges : For stubborn compounds, try vapor diffusion with mixed solvents (e.g., DCM/hexane) or add seeding material from analogous structures .

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